
syn-2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
syn-2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene: is a complex organic compound characterized by its unique molecular structure, which includes multiple aromatic rings and an epoxide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of syn-2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene typically involves multi-step organic reactionsCommon reagents used in these steps include oxidizing agents for the epoxidation and hydroxylation reactions .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory procedures to ensure higher yields and purity. This could include the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: syn-2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the epoxide group into a diol.
Common Reagents and Conditions:
Oxidizing Agents: Such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reducing Agents: Like lithium aluminum hydride (LiAlH4) for reducing the epoxide group.
Catalysts: Transition metal catalysts may be used to facilitate specific transformations.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxylated derivatives, while reduction could produce diols.
Applications De Recherche Scientifique
Chemistry: In chemistry, syn-2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a valuable compound for exploring new synthetic pathways and reaction mechanisms .
Biology and Medicine: Research in biology and medicine may investigate the compound’s interactions with biological molecules and its potential therapeutic applications. Its structural features could make it a candidate for drug development or as a probe in biochemical studies.
Industry: In industrial applications, the compound’s properties might be leveraged in the development of new materials or as intermediates in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism by which syn-2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene exerts its effects involves interactions at the molecular level. The epoxide group, in particular, can participate in nucleophilic addition reactions, making it reactive towards various biological and chemical targets. The hydroxyl groups can form hydrogen bonds, influencing the compound’s solubility and reactivity .
Comparaison Avec Des Composés Similaires
- 2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene
- 1,2,3-Trihydrofluoranthene
Uniqueness: What sets syn-2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene apart from similar compounds is its specific arrangement of functional groups and the presence of both hydroxyl and epoxide groups.
Propriétés
Numéro CAS |
83349-67-1 |
|---|---|
Formule moléculaire |
C16H12O3 |
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
(1R,3S)-2-oxapentacyclo[8.6.1.01,3.06,17.011,16]heptadeca-6,8,10(17),11,13,15-hexaene-4,5-diol |
InChI |
InChI=1S/C16H12O3/c17-13-10-6-3-5-9-8-4-1-2-7-11(8)16(12(9)10)15(19-16)14(13)18/h1-7,13-15,17-18H/t13?,14?,15-,16+/m0/s1 |
Clé InChI |
XFISQOLBVZLENT-SSHXOBKSSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C3=C4[C@@]25[C@@H](O5)C(C(C4=CC=C3)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C25C(O5)C(C(C4=CC=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


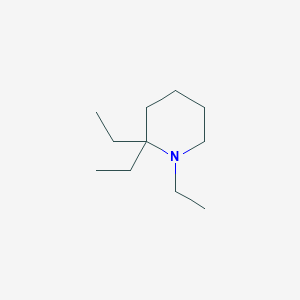
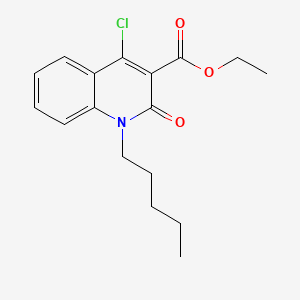
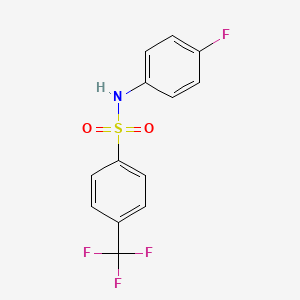
![tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one](/img/structure/B14165934.png)
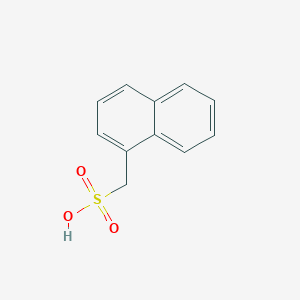

![1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-1-(phenylsulfonyl)-](/img/structure/B14165951.png)
![N'-[2-(4-methoxyphenyl)acetyl]pyridine-2-carbohydrazide](/img/structure/B14165954.png)
![(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B14165962.png)
![(2E)-4,6,7-trimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14165977.png)
![Acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B14165984.png)
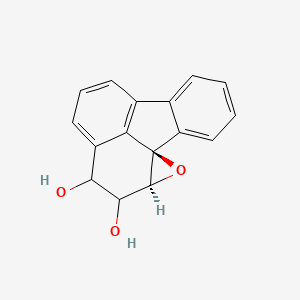
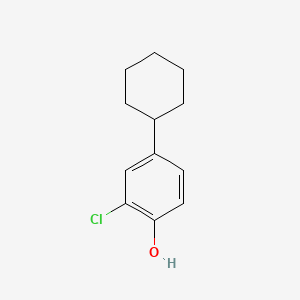
![6-[2-(2-methoxyphenoxy)ethyl]-7,10-dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14166001.png)
